molecular formula C12H12O4 B13896051 (4-Oxooxan-3-yl) benzoate

(4-Oxooxan-3-yl) benzoate

Cat. No.: B13896051
M. Wt: 220.22 g/mol
InChI Key: CRLBPICQXUWPNT-UHFFFAOYSA-N
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Description

(4-Oxooxan-3-yl) benzoate, also known as benzoic acid 4-oxotetrahydro-2H-pyran-3α-yl ester, is a chemical compound with the molecular formula C11H10O4. It is a derivative of benzoic acid and oxane, featuring a benzoate ester linked to a 4-oxooxan-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxooxan-3-yl) benzoate typically involves the esterification of benzoic acid with 4-oxooxan-3-ol. One common method is the Fischer esterification, where benzoic acid reacts with 4-oxooxan-3-ol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

C6H5COOH+C5H8O2C6H5COOC5H7O2+H2O\text{C}_6\text{H}_5\text{COOH} + \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_5\text{H}_7\text{O}_2 + \text{H}_2\text{O} C6​H5​COOH+C5​H8​O2​→C6​H5​COOC5​H7​O2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The reaction mixture is typically heated to 100-120°C, and the water formed during the reaction is continuously removed to drive the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions

(4-Oxooxan-3-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Scientific Research Applications

(4-Oxooxan-3-yl) benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Oxooxan-3-yl) benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 4-oxooxan-3-ol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Oxooxan-3-yl) benzoate is unique due to its specific ester linkage and the presence of both benzoic acid and oxane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(4-oxooxan-3-yl) benzoate

InChI

InChI=1S/C12H12O4/c13-10-6-7-15-8-11(10)16-12(14)9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

CRLBPICQXUWPNT-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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